1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-17-10-9-16(22-23-17)12-5-7-14(8-6-12)20-18(24)21-15-4-2-3-13(19)11-15/h2-11H,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIQOWAJXSCFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 4-(6-methoxypyridazin-3-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to further purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea depends on its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by interacting with their binding domains. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Substituent Impact : The target compound’s 6-methoxypyridazine group distinguishes it from thiazole- or pyrimidine-based analogs. Methoxy groups enhance solubility compared to halogenated derivatives (e.g., bromo/trifluoromethyl in ).
- Molecular Weight : Piperazine-thiazole hybrids (e.g., 9f, 11f) show lower molecular weights (428–500 Da) than pyrazolo-pyrimidine derivatives (463 Da), which may influence bioavailability .
- Synthetic Yields : Yields for urea derivatives typically range from 70–88%, with hydrazine-containing analogs (e.g., 11f) achieving higher yields (85.1%) compared to piperazine-thiazole hybrids (77.7%) .
Computational and Docking Studies
- AutoDock Vina : Pyridazine and pyrimidine rings engage in π-π interactions with aromatic residues (e.g., Phe in kinase domains), while methoxy groups form hydrogen bonds with Asp/Glu residues .
- Electron Density Functionals : The methoxy group’s electron-donating nature may optimize charge distribution, enhancing binding affinity compared to halogenated analogs .
Biological Activity
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety substituted with a chlorophenyl group and a pyridazinyl phenyl group. Its chemical formula is C18H17ClN4O, and it has a molecular weight of approximately 344.81 g/mol. The presence of the methoxypyridazine moiety suggests potential interactions with biological targets, particularly in the context of cancer therapy and anti-inflammatory actions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of phenylureas have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 5.2 | Induction of apoptosis via caspase activation |
| Study B | A549 (lung cancer) | 4.8 | Inhibition of PI3K/Akt pathway |
| Study C | HeLa (cervical cancer) | 6.1 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of certain kinases involved in cancer progression.
- Modulation of Gene Expression : It can influence the expression levels of genes associated with apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Efficacy
In a preclinical model, administration of the compound led to a significant reduction in tumor volume in xenograft models of breast cancer. The study demonstrated that treatment resulted in increased apoptosis markers and decreased proliferation indices compared to controls.
Case Study 2: Anti-inflammatory Activity
A study evaluating the compound's effects on LPS-induced inflammation in mice showed that it significantly reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
